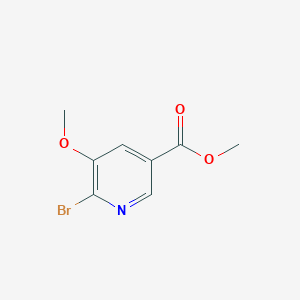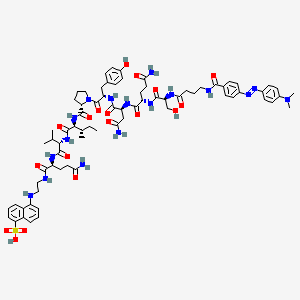
Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt
Übersicht
Beschreibung
Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt is a synthetic peptide derivative primarily used as a fluorogenic substrate in biochemical assays. This compound consists of an octapeptide with a fluorescent donor (EDANS) and a quenching acceptor (DABCYL), attached at the COOH- and NH₂-termini. The gamma-Abu spacer is inserted to avoid potential steric hindrance of substrate binding by the bulky acceptor .
Wissenschaftliche Forschungsanwendungen
Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt is widely used in scientific research, particularly in the study of enzymatic activity of proteases. It serves as a fluorogenic substrate in assays designed to measure the activity of HIV-1 protease. This compound is also used in the development of inhibitors for retroviral proteases, making it valuable in the fields of biochemistry, molecular biology, and medicinal chemistry .
Wirkmechanismus
Target of Action
The primary target of the compound, also known as DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS, is the HIV-1 protease . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, being responsible for the correct processing of viral polyproteins and the maturation of infectious virus .
Mode of Action
The compound acts as a fluorogenic substrate for the HIV-1 protease . It consists of an octapeptide with a fluorescent donor (EDANS) and a quenching acceptor (DABCYL), attached at the COOH- and NH₂-termini . The γ-Abu spacer is inserted to avoid potential steric hindrance of substrate binding by the bulky acceptor .
Biochemical Pathways
Upon interaction with the HIV-1 protease, the compound is cleaved at the Tyr-Pro bond . This cleavage results in a time-dependent increase in fluorescence intensity, which can be detected by excitation at 340 nm and emission at 490 nm . This process is part of the broader biochemical pathway of HIV-1 viral replication and maturation .
Pharmacokinetics
The compound’s use as a research tool in the continuous assay for hiv protease activity suggests that it is likely designed for optimal bioavailability in the experimental settings .
Result of Action
The cleavage of the compound by the HIV-1 protease and the subsequent increase in fluorescence intensity provide a measure of the protease’s activity . This can be used to study the enzyme’s function and to screen for potential inhibitors, contributing to the development of therapeutics for HIV/AIDS .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The gamma-Abu spacer is incorporated to prevent steric hindrance. The DABCYL and EDANS groups are attached at the COOH- and NH₂-termini, respectively .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt primarily undergoes cleavage reactions. It is specifically cleaved by the HIV-1 protease at the Tyr-Pro bond, resulting in a time-dependent increase in fluorescence intensity .
Common Reagents and Conditions: The cleavage reaction typically requires the presence of HIV-1 protease and is conducted under conditions that favor enzyme activity. The reaction is monitored by measuring the fluorescence intensity at excitation and emission wavelengths of 340 nm and 490 nm, respectively .
Major Products Formed: The major product formed from the cleavage of this compound is a peptide fragment with increased fluorescence intensity, indicating successful cleavage by the protease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Dabcyl-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS trifluoroacetate salt
- Dabcyl-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS
Uniqueness: Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt is unique due to its specific design, which includes the gamma-Abu spacer to prevent steric hindrance and the combination of DABCYL and EDANS groups for efficient fluorescence quenching and emission. This design makes it particularly suitable for studying HIV-1 protease activity .
Eigenschaften
IUPAC Name |
5-[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoylamino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H97N17O18S/c1-7-42(4)64(72(104)85-63(41(2)3)71(103)82-52(30-32-59(74)93)66(98)79-36-35-77-51-14-8-13-50-49(51)12-9-16-58(50)109(106,107)108)86-70(102)57-15-11-37-90(57)73(105)55(38-43-18-28-48(92)29-19-43)84-68(100)54(39-61(76)95)83-67(99)53(31-33-60(75)94)81-69(101)56(40-91)80-62(96)17-10-34-78-65(97)44-20-22-45(23-21-44)87-88-46-24-26-47(27-25-46)89(5)6/h8-9,12-14,16,18-29,41-42,52-57,63-64,77,91-92H,7,10-11,15,17,30-40H2,1-6H3,(H2,74,93)(H2,75,94)(H2,76,95)(H,78,97)(H,79,98)(H,80,96)(H,81,101)(H,82,103)(H,83,99)(H,84,100)(H,85,104)(H,86,102)(H,106,107,108)/t42-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNZDVLUBHVXEG-OYZHKFNYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CCCNC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CCCNC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H97N17O18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043828 | |
| Record name | L-Glutamamide, N-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-isoleucyl-L-valyl-N1-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127134-13-8 | |
| Record name | L-Glutamamide, N-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-isoleucyl-L-valyl-N1-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


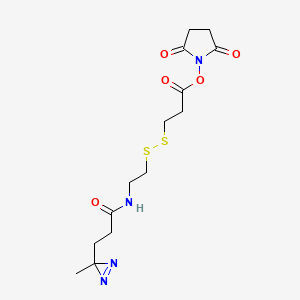
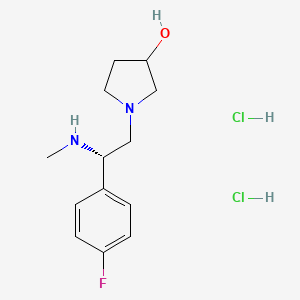
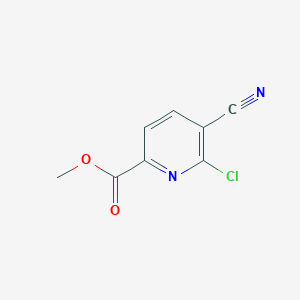
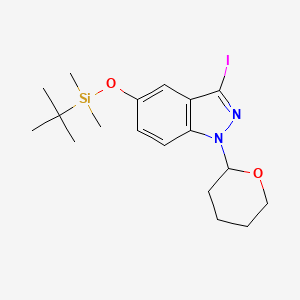

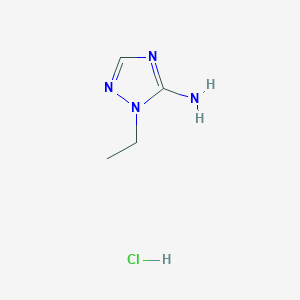
![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride](/img/structure/B3027226.png)

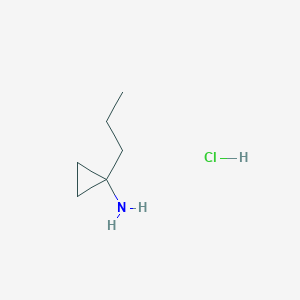
![8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3027230.png)
![(S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3027231.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3027236.png)
